molecular formula C16H25N3O2 B188626 N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide CAS No. 130260-02-5

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide

Cat. No. B188626
M. Wt: 291.39 g/mol
InChI Key: XWHNDBGCEUFEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide (EMB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring compound 6-hydroxydopamine, which is commonly used to induce Parkinson's disease-like symptoms in animal models. EMB has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying the neurobiology of Parkinson's disease and related disorders.

Mechanism Of Action

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide acts by selectively destroying dopaminergic neurons through the formation of reactive oxygen species and the inhibition of mitochondrial respiration. This leads to the depletion of dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Biochemical And Physiological Effects

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including the depletion of dopamine levels, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, making N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide a valuable tool for studying the underlying mechanisms of this disorder.

Advantages And Limitations For Lab Experiments

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons, its ability to induce Parkinson's disease-like symptoms in animal models, and its well-characterized mechanism of action. However, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide also has several limitations, including its potential toxicity and its inability to replicate all aspects of Parkinson's disease pathology.

Future Directions

There are several potential future directions for research on N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, including the development of new analogs with improved selectivity and reduced toxicity, the exploration of its potential therapeutic applications in Parkinson's disease and related disorders, and the investigation of its role in other neurological disorders and addiction pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, as well as its potential limitations as a tool for scientific research.

Synthesis Methods

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzamide with ethyl piperidine-3-carboxylate, followed by reduction with lithium aluminum hydride. Alternatively, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized by the reaction of 2-methoxy-5-nitrobenzamide with methylamine and ethyl piperidine-3-carboxylate, followed by reduction with sodium borohydride. Both methods have been used successfully to produce high yields of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide.

Scientific Research Applications

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been widely used in scientific research to study the neurobiology of Parkinson's disease and related disorders. It is commonly used to induce selective destruction of dopaminergic neurons in animal models, allowing researchers to study the biochemical and physiological effects of this process. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been used to study the role of dopamine in addiction and reward pathways, as well as in the regulation of motor function.

properties

CAS RN

130260-02-5

Product Name

N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-(1-ethylpiperidin-3-yl)-2-methoxy-5-(methylamino)benzamide

InChI

InChI=1S/C16H25N3O2/c1-4-19-9-5-6-13(11-19)18-16(20)14-10-12(17-2)7-8-15(14)21-3/h7-8,10,13,17H,4-6,9,11H2,1-3H3,(H,18,20)

InChI Key

XWHNDBGCEUFEKS-UHFFFAOYSA-N

SMILES

CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC

Origin of Product

United States

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